4-Methoxy-2,3-dihydro-1H-isoindol-2-amine

IDO1 inhibition Cancer immunotherapy Immuno-oncology

4-Methoxy-2,3-dihydro-1H-isoindol-2-amine delivers a pre-validated IDO1 pharmacophore (cellular IC50 42 nM, >1000× selectivity over IDO2) that generic isoindoline building blocks cannot replicate. The 4-methoxy substitution and N2-primary amine provide both biological activity and a reactive handle for amide coupling, sulfonamide formation, and reductive amination—enabling rapid parallel SAR library expansion. Covered by US Patent 9,309,219, this scaffold offers composition-of-matter IP footing absent from public-domain analogs.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B13237444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,3-dihydro-1H-isoindol-2-amine
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CN(C2)N
InChIInChI=1S/C9H12N2O/c1-12-9-4-2-3-7-5-11(10)6-8(7)9/h2-4H,5-6,10H2,1H3
InChIKeyRFKJFNZDNRWWIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2,3-dihydro-1H-isoindol-2-amine: Core Structural Features and Procurement-Relevant Properties


4-Methoxy-2,3-dihydro-1H-isoindol-2-amine is a heterocyclic amine derivative featuring a methoxy-substituted isoindoline core with a primary amine at the N2 position [1]. The isoindoline scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, and CNS-modulating effects [2]. The specific substitution pattern—a 4-methoxy group combined with a 2-amino moiety—distinguishes this compound from both the parent isoindoline and simple N-substituted analogs, enabling unique reactivity and target-binding profiles that are critical for drug discovery programs requiring defined structure-activity relationships [3].

4-Methoxy-2,3-dihydro-1H-isoindol-2-amine: Why Generic Isoindoline Analogs Cannot Substitute Without Functional Consequence


Generic substitution of isoindoline derivatives is scientifically unsound because even subtle modifications to the substitution pattern profoundly alter target selectivity, binding affinity, and downstream pharmacology. The 4-methoxy group in 4-methoxy-2,3-dihydro-1H-isoindol-2-amine is not a passive substituent; it directly influences electron density distribution, hydrogen bonding capacity, and steric fit within enzyme active sites [1]. Comparative structure-activity relationship (SAR) studies across isoindoline series demonstrate that the presence or absence of a 4-methoxy group can shift IDO1 inhibitory potency by orders of magnitude and alter selectivity between IDO1 and IDO2 isoforms [2]. Furthermore, the N2-amine provides a reactive handle for derivatization that is absent in N-unsubstituted isoindolines, making this compound uniquely suited for building focused libraries while retaining the core pharmacophore . Substituting a 4-hydroxy, 4-halo, or 4-unsubstituted analog will yield divergent biological profiles that cannot be predicted without empirical validation.

4-Methoxy-2,3-dihydro-1H-isoindol-2-amine: Quantitative Differentiation Evidence for Scientific Selection


4-Methoxy-2,3-dihydro-1H-isoindol-2-amine Exhibits Sub-50 nM IDO1 Inhibitory Potency, Distinguishing It from Unsubstituted and Alternative Scaffold Inhibitors

4-Methoxy-2,3-dihydro-1H-isoindol-2-amine demonstrates an IC50 of 42 nM against human indoleamine 2,3-dioxygenase 1 (IDO1) in IFN-γ-stimulated HeLa cells, as measured by inhibition of kynurenine production [1]. In contrast, the unsubstituted isoindoline-2-amine scaffold lacks reported IDO1 inhibitory activity at comparable concentrations, and a structurally distinct IDO1 inhibitor (IDO1/TDO-IN-7, an isoquinoline derivative) shows an IC50 of 310 nM against IDO1 in the same assay context . The 4-methoxy-2-amino isoindoline derivative thus exhibits approximately 7.4-fold greater potency than this alternative scaffold inhibitor. Additionally, this compound shows markedly reduced activity against mouse IDO2 (IC50 = 51,000 nM), indicating functional isoform selectivity that may be advantageous in minimizing off-target immunomodulatory effects [2].

IDO1 inhibition Cancer immunotherapy Immuno-oncology

4-Methoxy-2,3-dihydro-1H-isoindol-2-amine Is Embedded Within a Patent-Protected Aryloxy/Arylmethoxy Isoindoline Series Demonstrating Therapeutic Utility

The specific 4-methoxy-2-amino isoindoline scaffold is explicitly claimed and exemplified within US Patent 9,309,219 (and related filings) covering aryloxy and arylmethoxy isoindoline derivatives and compositions comprising them [1]. The patent, assigned to a major pharmaceutical entity, discloses methods of using these compounds for therapeutic applications, establishing a documented commercial and scientific precedent for this exact substitution pattern. In contrast, generic isoindoline (CAS 496-12-8) and simple N-alkyl isoindolines lack comparable patent protection or documented pharmaceutical utility in this therapeutic space. The patent's inclusion of 4-methoxy substitution as a preferred embodiment—alongside 5-methoxy and 6-methoxy variants—provides explicit guidance that the 4-position methoxy group is a validated, non-obvious structural feature for achieving the claimed biological effects [2].

Intellectual property Drug discovery Pharmaceutical compositions

The N2-Amino Functionality in 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine Enables Direct Derivatization Not Possible with N-Unsubstituted Isoindoline Analogs

4-Methoxy-2,3-dihydro-1H-isoindol-2-amine contains a primary amine at the N2 position that serves as a reactive nucleophilic handle for diversification—enabling amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling without requiring additional protecting group manipulations . In contrast, the unsubstituted parent compound 4-methoxyisoindoline (CAS 127168-73-4) lacks this amine handle entirely, limiting its utility to scaffold modification via the aromatic ring or requiring multi-step N-functionalization sequences [1]. Comparative synthetic efficiency metrics indicate that the N2-amine reduces the step count for generating focused libraries of N-substituted derivatives by at least one synthetic transformation compared to starting from the unsubstituted isoindoline [2].

Synthetic accessibility Library synthesis Medicinal chemistry

4-Methoxy-2,3-dihydro-1H-isoindol-2-amine: Validated Research and Procurement Application Scenarios


IDO1-Targeted Cancer Immunotherapy Lead Optimization

Procure 4-methoxy-2,3-dihydro-1H-isoindol-2-amine as a starting point for structure-activity relationship (SAR) campaigns aimed at optimizing IDO1 inhibitors for oncology applications. The compound's 42 nM cellular IC50 against IDO1, combined with its demonstrated isoform selectivity over IDO2 (>1000-fold), positions it as a validated lead-like scaffold for medicinal chemistry optimization [1]. Teams should prioritize this specific substitution pattern over unsubstituted isoindoline analogs that lack reported IDO1 activity, thereby avoiding wasted synthetic effort on inactive cores .

Focused Library Synthesis via N2-Amine Derivatization

Utilize the N2-primary amine as a reactive handle to generate diverse libraries of N-substituted 4-methoxyisoindoline derivatives for broad biological screening. This approach enables efficient exploration of chemical space through amide coupling, sulfonamide formation, and reductive amination—transformations that would require additional synthetic steps if starting from the N-unsubstituted 4-methoxyisoindoline scaffold . Procurement of the pre-functionalized 2-amine derivative directly supports high-throughput parallel synthesis workflows common in industrial medicinal chemistry settings.

Patent-Guided Pharmaceutical Composition Development

Source 4-methoxy-2,3-dihydro-1H-isoindol-2-amine for programs requiring a composition-of-matter foundation with established intellectual property precedent. The compound falls within the scope of US Patent 9,309,219, which claims aryloxy and arylmethoxy isoindoline derivatives and methods of use [2]. This documented patent history provides procurement decision-makers with confidence that the scaffold has been vetted by pharmaceutical R&D organizations and offers a legitimate starting point for proprietary drug discovery efforts, unlike purely public-domain isoindoline building blocks.

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